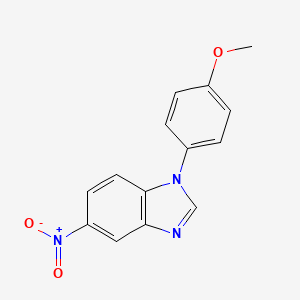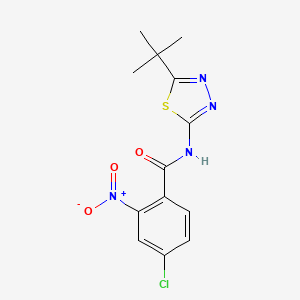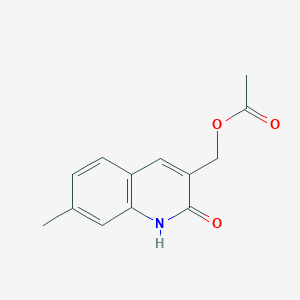
5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thioflavin T or ThT, and it belongs to the class of heterocyclic compounds.
Applications De Recherche Scientifique
5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of fluorescence spectroscopy. ThT is a well-known fluorescent probe that can be used to detect amyloid fibrils and other protein aggregates. This property of ThT has been utilized in various studies related to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is based on its interaction with amyloid fibrils and other protein aggregates. ThT has a high affinity for these structures and can bind to them, resulting in a significant increase in fluorescence intensity. This property of ThT has been used to develop various assays for the detection of protein aggregates.
Biochemical and Physiological Effects:
5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has no significant biochemical or physiological effects on living organisms. This compound is primarily used in vitro for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its high sensitivity and specificity for amyloid fibrils and other protein aggregates. This property of ThT has made it a popular choice for the development of assays for the detection of protein aggregates. However, one of the limitations of ThT is its potential to interfere with protein aggregation kinetics, which can affect the accuracy of the results obtained.
Orientations Futures
There are several future directions for the research on 5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One of the most promising areas of research is the development of new assays for the detection of protein aggregates using ThT. Another potential direction is the modification of ThT to improve its properties and increase its specificity for protein aggregates. Additionally, ThT can be used in combination with other compounds to develop more potent probes for the detection of protein aggregates.
Méthodes De Synthèse
The synthesis of 5-(4-isopropoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through various methods. One of the most commonly used methods is the reaction between 4-isopropoxybenzaldehyde and thioflavin S in the presence of a base. This reaction yields the desired compound along with some side products.
Propriétés
IUPAC Name |
5-[(4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8(2)19-10-5-3-9(4-6-10)7-11-12(17)15-14(20)16-13(11)18/h3-8H,1-2H3,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKXQTOJNZIRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)




![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)
![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)
![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)
